(E)-4-(4-fluoroanilino)-3-(4-methylphenyl)sulfonylbut-3-en-2-one
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Overview
Description
(E)-4-(4-fluoroanilino)-3-(4-methylphenyl)sulfonylbut-3-en-2-one is an organic compound that features a combination of fluoroaniline and methylphenylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(4-fluoroanilino)-3-(4-methylphenyl)sulfonylbut-3-en-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and 4-methylbenzenesulfonyl chloride.
Formation of Intermediate: The reaction between 4-fluoroaniline and 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine forms an intermediate sulfonamide.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with an appropriate alkyne or alkene under palladium-catalyzed conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(4-fluoroanilino)-3-(4-methylphenyl)sulfonylbut-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
(E)-4-(4-fluoroanilino)-3-(4-methylphenyl)sulfonylbut-3-en-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-4-(4-fluoroanilino)-3-(4-methylphenyl)sulfonylbut-3-en-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
(E)-4-(4-chloroanilino)-3-(4-methylphenyl)sulfonylbut-3-en-2-one: Similar structure with a chlorine atom instead of a fluorine atom.
(E)-4-(4-bromoanilino)-3-(4-methylphenyl)sulfonylbut-3-en-2-one: Similar structure with a bromine atom instead of a fluorine atom.
(E)-4-(4-iodoanilino)-3-(4-methylphenyl)sulfonylbut-3-en-2-one: Similar structure with an iodine atom instead of a fluorine atom.
Uniqueness
The uniqueness of (E)-4-(4-fluoroanilino)-3-(4-methylphenyl)sulfonylbut-3-en-2-one lies in the presence of the fluoroaniline group, which can impart distinct electronic and steric properties. These properties may influence the compound’s reactivity, biological activity, and overall performance in various applications.
Properties
IUPAC Name |
(E)-4-(4-fluoroanilino)-3-(4-methylphenyl)sulfonylbut-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO3S/c1-12-3-9-16(10-4-12)23(21,22)17(13(2)20)11-19-15-7-5-14(18)6-8-15/h3-11,19H,1-2H3/b17-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKRDQBBTSBQBB-GZTJUZNOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)F)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C/NC2=CC=C(C=C2)F)/C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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